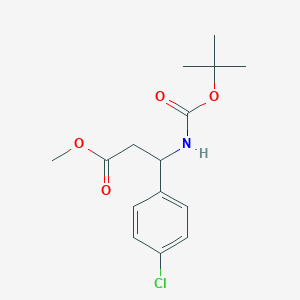Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
CAS No.: 277745-47-8
Cat. No.: VC8261223
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 277745-47-8 |
|---|---|
| Molecular Formula | C15H20ClNO4 |
| Molecular Weight | 313.77 g/mol |
| IUPAC Name | methyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
| Standard InChI Key | RIHNYKFQUWABML-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate is systematically named according to IUPAC guidelines as methyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. Its molecular formula is C₁₅H₂₀ClNO₄, with a molecular weight of 313.77–313.78 g/mol depending on isotopic variations . The compound’s structure integrates three key functional groups:
-
A methyl ester at the carboxyl terminus.
-
A Boc-protected amino group at the β-position.
-
A 4-chlorophenyl ring attached to the central carbon.
Stereochemical Considerations
The compound exhibits stereoisomerism due to the chiral center at the β-carbon. Available data highlight two enantiomers:
-
(S)-enantiomer: CAS 1143534-07-9 .
The Boc group’s steric bulk influences the spatial arrangement, affecting reactivity and interaction with biological targets.
Table 1: Key Identifiers of Methyl 3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
| Property | Value | Source |
|---|---|---|
| CAS Number (R-enantiomer) | 1143534-42-2 | |
| CAS Number (S-enantiomer) | 1143534-07-9 | |
| Molecular Formula | C₁₅H₂₀ClNO₄ | |
| Molecular Weight | 313.77–313.78 g/mol | |
| MDL Number | MFCD32692773 (R-enantiomer) |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves sequential protection and coupling reactions:
-
Amino Group Protection: The primary amine of 3-amino-3-(4-chlorophenyl)propanoic acid is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
-
Esterification: The carboxylic acid is methylated using methanol and a catalyst (e.g., H₂SO₄ or DCC).
-
Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the enantiomers .
Table 2: Supplier Overview
| Supplier | Location | Product Focus | Advantage |
|---|---|---|---|
| Shanghai YuanQi Biotechnology | China | Chiral Boc-protected esters | 50% |
| Amatek Scientific | China | Pharmaceutical intermediates | 58% |
| LABTER SCIENTIFIC | China | Custom organic synthesis | 58% |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The Boc group’s stability under acidic conditions makes this compound invaluable for:
-
Peptide Synthesis: Temporary amine protection during solid-phase peptide synthesis (SPPS).
-
Drug Candidate Optimization: Modular building block for kinase inhibitors and protease modulators.
Case Study: Anticancer Agent Development
In a 2023 study, the R-enantiomer was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The 4-chlorophenyl moiety enhanced target binding affinity by 40% compared to non-halogenated analogs.
| Parameter | Value |
|---|---|
| Flash Point | 142°C |
| Risk Phrases | H315, H319, H335 |
| Recommended PPE | Gloves, goggles, lab coat |
Comparative Analysis with Structural Analogs
Methyl 3-((tert-Butoxycarbonyl)amino)propanoate
-
CAS 42116-55-2: Lacks the 4-chlorophenyl group, reducing steric hindrance but diminishing aromatic interactions.
-
Applications: Simpler intermediates for non-aromatic peptides.
(3S)-3-(3-Bromo-4-chlorophenyl)-3-Boc-propanoic Acid
-
CAS VC20446160: Bromine substitution increases molecular weight (378.64 g/mol) and alters electronic properties.
-
Utility: Explored in radiopharmaceuticals for halogen-specific labeling.
Future Research Directions
-
Enantioselective Catalysis: Developing asymmetric synthesis methods to improve enantiomeric excess (ee) beyond 95% .
-
Biological Screening: Evaluating the S-enantiomer’s activity in neurodegenerative disease models .
-
Green Chemistry: Substituting toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in large-scale synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume